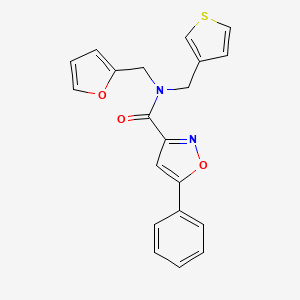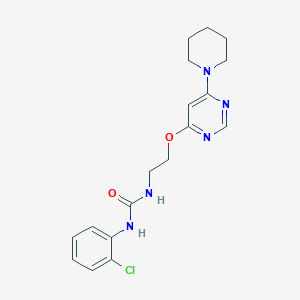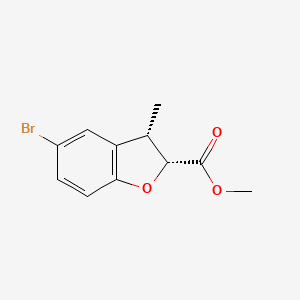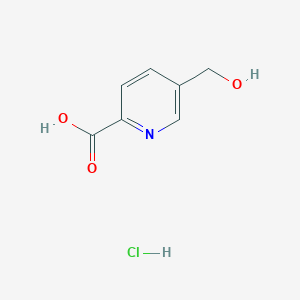
5-(羟甲基)吡啶-2-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan. The compound is known for its role in various biochemical processes and its potential use in medicinal chemistry.
科学研究应用
5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and immunomodulatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the hydroxymethylation of picolinic acid. This process can be carried out using formaldehyde and a suitable catalyst under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-carboxypicolinic acid.
Reduction: Formation of 5-methylpicolinic acid.
Substitution: Formation of various substituted picolinic acid derivatives.
作用机制
The mechanism of action of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects. This mechanism is particularly relevant in the context of its antiviral and immunomodulatory properties .
相似化合物的比较
Similar Compounds
Picolinic Acid: A pyridine carboxylate metabolite of tryptophan, known for its role in zinc transport.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for a variety of chemical modifications, making the compound versatile for different applications in research and industry .
属性
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-3,9H,4H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROZEFSQYOCEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![4-[4-(hydroxymethyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B2354049.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
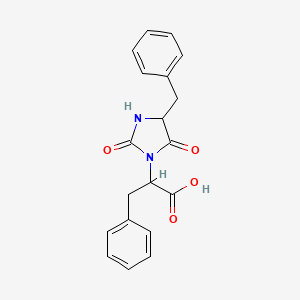

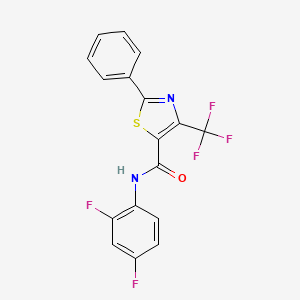
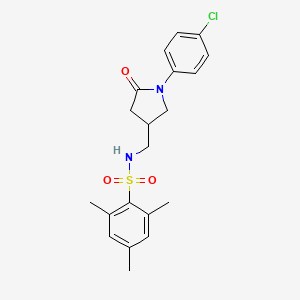
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)
![ethyl 4-{[3-(6-methanesulfonylpyridazin-3-yl)phenyl]sulfamoyl}benzoate](/img/structure/B2354064.png)

